Cas no 2648941-56-2 (2-Chlorofuran-3-sulfonyl fluoride)

2-Chlorofuran-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-chlorofuran-3-sulfonyl fluoride
- 2648941-56-2
- EN300-7470044
- 2-Chlorofuran-3-sulfonyl fluoride
-
- インチ: 1S/C4H2ClFO3S/c5-4-3(1-2-9-4)10(6,7)8/h1-2H
- InChIKey: LWOMYDWQIZXMDE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CO1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 183.9397210g/mol
- どういたいしつりょう: 183.9397210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.7Ų
2-Chlorofuran-3-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7470044-5.0g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 5.0g |
$2070.0 | 2024-05-23 | |
Enamine | EN300-7470044-0.5g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 0.5g |
$685.0 | 2024-05-23 | |
Enamine | EN300-7470044-0.05g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 0.05g |
$600.0 | 2024-05-23 | |
Enamine | EN300-7470044-0.1g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 0.1g |
$628.0 | 2024-05-23 | |
Enamine | EN300-7470044-0.25g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 0.25g |
$657.0 | 2024-05-23 | |
Enamine | EN300-7470044-1.0g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 1.0g |
$714.0 | 2024-05-23 | |
Enamine | EN300-7470044-2.5g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 2.5g |
$1399.0 | 2024-05-23 | |
Enamine | EN300-7470044-10.0g |
2-chlorofuran-3-sulfonyl fluoride |
2648941-56-2 | 95% | 10.0g |
$3069.0 | 2024-05-23 |
2-Chlorofuran-3-sulfonyl fluoride 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-Chlorofuran-3-sulfonyl fluorideに関する追加情報
Introduction to 2-Chlorofuran-3-sulfonyl Fluoride (CAS No. 2648941-56-2)
2-Chlorofuran-3-sulfonyl fluoride is a highly reactive and versatile compound with the CAS number 2648941-56-2. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their role in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds. The molecule consists of a furan ring substituted with a chlorine atom at position 2 and a sulfonyl fluoride group at position 3, making it a valuable intermediate in various chemical reactions.
The synthesis of 2-Chlorofuran-3-sulfonyl fluoride typically involves the reaction of 2-chlorofuran-3-sulfonic acid with thionyl chloride (SOCl₂) or other suitable reagents to introduce the sulfonyl fluoride group. This reaction is well-documented in the literature and is considered a standard method for preparing sulfonyl fluorides from their corresponding sulfonic acids.
One of the most notable applications of 2-Chlorofuran-3-sulfonyl fluoride is in the preparation of sulfonamides, which are critical intermediates in pharmaceutical chemistry. The sulfonyl fluoride group acts as an excellent leaving group, facilitating nucleophilic substitution reactions with amines to form sulfonamides. These compounds are often used as intermediates in the synthesis of various bioactive molecules, including antibiotics, antiviral agents, and anti-inflammatory drugs.
Recent studies have highlighted the potential of 2-Chlorofuran-3-sulfonyl fluoride in asymmetric synthesis, where it serves as a chiral auxiliary or an activating agent for enantioselective reactions. Researchers have demonstrated that this compound can be employed in the synthesis of enantiomerically enriched sulfonamides, which are highly desirable in drug discovery due to their potential therapeutic applications.
In addition to its role in organic synthesis, 2-Chlorofuran-3-sulfonyl fluoride has also been explored as a reagent in click chemistry and other rapid assembly techniques for building complex molecules. Its ability to undergo efficient coupling reactions with nucleophiles makes it a valuable tool in modern chemical methodology.
The physical properties of 2-Chlorofuran-3-sulfonyl fluoride include a melting point of approximately 75°C and a boiling point around 150°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile, making it suitable for use in various solution-phase reactions.
From an environmental standpoint, 2-Chlorofuran-3-sulfonyl fluoride exhibits moderate stability under normal storage conditions but should be handled with care due to its reactivity. Proper disposal procedures should be followed to minimize any potential environmental impact.
In summary, 2-Chlorofuran-3-sulfonyl fluoride (CAS No. 2648941-56-2) is a key intermediate in organic synthesis with diverse applications across pharmaceuticals, agrochemicals, and materials science. Its unique reactivity and versatility continue to make it an essential compound in both academic research and industrial settings.
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